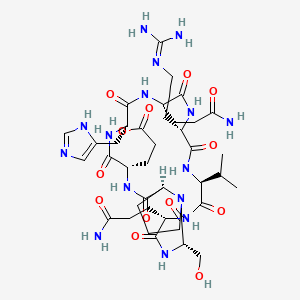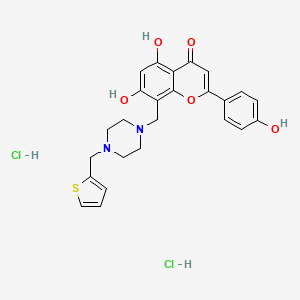
PARP1-IN-5 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PARP1-IN-5 (dihydrochloride) is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1). It is known for its low toxicity and oral activity, making it a valuable compound for cancer research . PARP-1 inhibitors like PARP1-IN-5 (dihydrochloride) are crucial in the study of DNA damage repair mechanisms and have potential therapeutic applications in oncology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PARP1-IN-5 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for PARP inhibitors often involve the use of organic solvents, catalysts, and controlled reaction temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of PARP1-IN-5 (dihydrochloride) would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: PARP1-IN-5 (dihydrochloride) primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving PARP1-IN-5 (dihydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH .
Major Products: The major products formed from the reactions of PARP1-IN-5 (dihydrochloride) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs with potential biological activity .
Aplicaciones Científicas De Investigación
PARP1-IN-5 (dihydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA damage repair and the role of PARP-1 in cellular processes . In biology, it helps elucidate the pathways involved in cell death and survival, providing insights into cancer biology and potential therapeutic targets . In medicine, PARP1-IN-5 (dihydrochloride) is investigated for its potential to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to DNA damage . Industrial applications include its use in the development of new drugs and therapeutic agents .
Mecanismo De Acción
PARP1-IN-5 (dihydrochloride) exerts its effects by inhibiting the activity of PARP-1, an enzyme involved in the repair of single-strand breaks in DNA. By binding to the catalytic domain of PARP-1, PARP1-IN-5 (dihydrochloride) prevents the enzyme from synthesizing poly (ADP-ribose) chains, thereby blocking the repair of DNA damage . This leads to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells with defective DNA repair mechanisms . The inhibition of PARP-1 also affects various signal transduction pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
PARP1-IN-5 (dihydrochloride) is one of several PARP-1 inhibitors, each with unique properties and applications. Similar compounds include Olaparib, Niraparib, and Rucaparib, which are also used in cancer research and therapy . Compared to these compounds, PARP1-IN-5 (dihydrochloride) is noted for its high selectivity and potency, with an IC50 value of 14.7 nanomolar . This makes it a valuable tool for studying the specific inhibition of PARP-1 and its effects on cellular processes .
List of Similar Compounds:- Olaparib
- Niraparib
- Rucaparib
- Talazoparib
- Veliparib
Conclusion
PARP1-IN-5 (dihydrochloride) is a potent and selective PARP-1 inhibitor with significant applications in scientific research, particularly in the fields of cancer biology and therapy. Its unique properties and mechanism of action make it a valuable tool for studying DNA damage repair and developing new therapeutic strategies.
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXDSXSUYRPYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

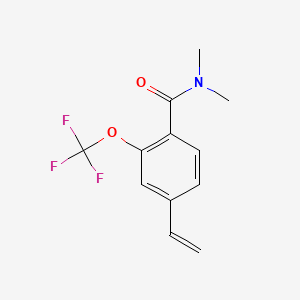

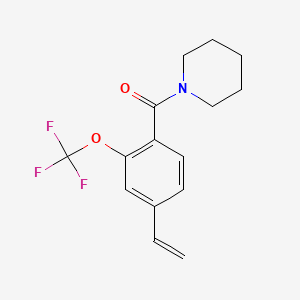


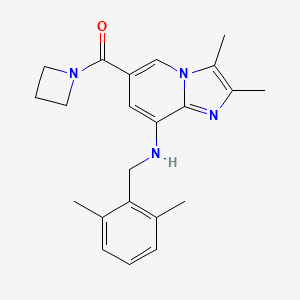
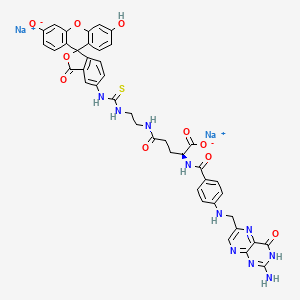
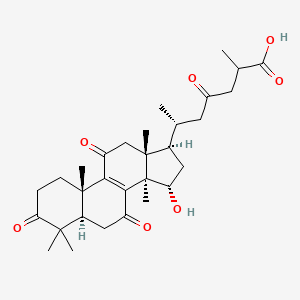


![N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine](/img/structure/B8201617.png)
![(5R)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B8201628.png)
